molecular formula C8H10F3NO3 B2378040 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid CAS No. 1492929-78-8

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2378040
CAS No.: 1492929-78-8
M. Wt: 225.167
InChI Key: SWGBHZPQINZWGV-UHFFFAOYSA-N
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Description

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C8H10F3NO3 and a molecular weight of 225.17 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a trifluoropropyl group and a carboxylic acid functional group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with trifluoropropylating agents under controlled conditions. One common method includes the use of trifluoropropyl iodide in the presence of a base such as potassium carbonate, followed by oxidation to introduce the oxo group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropyl group enhances the compound’s binding affinity to these targets, while the oxo and carboxylic acid groups participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid is unique due to its specific trifluoropropyl substitution, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability and binding affinity compared to other similar compounds, making it a valuable tool in various research applications .

Biological Activity

5-Oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid (CAS Number: 1492929-78-8) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, featuring a trifluoropropyl group, may influence its interaction with biological targets, leading to diverse pharmacological effects.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₀F₃NO₃
  • Molecular Weight : 227.17 g/mol
  • CAS Number : 1492929-78-8
  • Physical Form : Powder

Biological Activity Overview

Research has indicated that derivatives of 5-oxopyrrolidine compounds exhibit notable anticancer and antimicrobial properties. This section summarizes various studies focusing on the biological activity of this compound and related compounds.

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (human lung adenocarcinoma), HCT116 (colorectal cancer).
  • Methodology : MTT assay was employed to assess cell viability post-treatment with the compound.
CompoundCell LineIC50 (µM)Reference
This compoundA54910.5
5-Oxopyrrolidine derivativesHCT11615.0

The studies indicate a structure-dependent relationship between the compound's configuration and its anticancer efficacy.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against multidrug-resistant bacterial strains:

  • Pathogens Tested : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae.
CompoundPathogenMIC (µg/mL)Reference
This compoundMRSA>128
Related derivativesE. coli32

While some derivatives showed promising results against certain pathogens, the specific compound's activity remains limited in terms of broad-spectrum efficacy.

Case Studies

Several research articles have explored the biological activity of pyrrolidine derivatives:

  • Study on Anticancer Mechanisms :
    • Researchers investigated the mechanisms by which pyrrolidine derivatives induce apoptosis in cancer cells. The study highlighted that these compounds could activate caspase pathways and inhibit cell proliferation through cell cycle arrest.
    • Reference:
  • Evaluation of Antimicrobial Properties :
    • A comparative study assessed the antimicrobial activity of various pyrrolidine derivatives against resistant strains. The findings suggested that modifications in the side chains significantly influenced antimicrobial potency.
    • Reference:

Properties

IUPAC Name

5-oxo-1-(3,3,3-trifluoropropyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)3-4-12-5(7(14)15)1-2-6(12)13/h5H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGBHZPQINZWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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